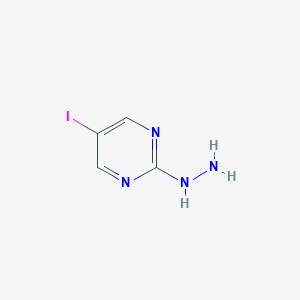

2-Hydrazino-5-iodopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-iodopyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJKRMCQZDXCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474783 | |

| Record name | 2-hydrazino-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63558-64-5 | |

| Record name | 2-hydrazino-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazino 5 Iodopyrimidine and Precursors

Preparation of Key Iodinated Pyridine (B92270)/Pyrimidine (B1678525) Precursors

The creation of iodinated pyridine and pyrimidine intermediates is a critical first stage in the synthesis of the target compound.

Electrophilic Iodination of 2-Aminopyridine (B139424) for 2-Amino-5-iodopyridine (B21400) Synthesis

The synthesis of 2-amino-5-iodopyridine is commonly achieved through the electrophilic iodination of 2-aminopyridine. One method involves dissolving 2-aminopyridine in water, followed by the addition of iodine. The reaction is maintained at a specific temperature, and then hydrogen peroxide is added. Subsequent heating, cooling, and filtration yield the desired product. nbinno.comgoogle.com This approach is noted for being environmentally friendly due to its use of water as a solvent. nbinno.comgoogle.com

Another documented procedure involves the treatment of 2-aminopyridine with an aqueous iodine-potassium iodide solution. google.com The resulting crude product is then treated with an alkali solution to purify the 2-amino-5-iodopyridine. google.com A high yield of 95% has been reported for a method involving the copper-catalyzed iodination of an aryl bromide precursor using copper(I) iodide (CuI) and sodium iodide (NaI). guidechem.com

| Reagents | Solvent | Conditions | Yield |

| Iodine, Hydrogen Peroxide | Water | Heating and reflux | ~83% google.com |

| Iodine-potassium iodide solution, Alkali solution | Water | Room temperature | Not specified |

| CuI, NaI, trans-N,N'-dimethyl-1,2-cyclohexanediamine | Dioxane | 110°C for 22-24 hours | 95% guidechem.com |

This table summarizes various reported methods for the synthesis of 2-amino-5-iodopyridine.

Synthesis of 4-Chloro-5-iodo-2-benzylthiopyrimidine from 5-Iodo-2-benzylthiouracil

The preparation of 4-chloro-5-iodo-2-benzylthiopyrimidine begins with the iodination of 2-benzylthiopyrimidine in the presence of a base to form 5-iodo-2-benzylthiopyrimidine. researchgate.net This intermediate is then subjected to chlorination using an excess of phosphorus oxychloride (POCl₃) to furnish 4-chloro-5-iodo-2-benzylthiopyrimidine. researchgate.net The reaction mixture is refluxed, and after removal of excess POCl₃, the product is isolated by extraction and recrystallization. researchgate.net

| Starting Material | Reagents | Conditions | Product |

| 5-Iodo-2-benzylthiouracil | POCl₃ | Reflux for 1 hour | 4-Chloro-5-iodo-2-benzylthiopyrimidine researchgate.net |

This table outlines the synthesis of 4-chloro-5-iodo-2-benzylthiopyrimidine.

Preparation of 2-Chloro-5-iodopyridine

2-Chloro-5-iodopyridine is a key halo-substituted pyridine intermediate. chemicalbook.comsigmaaldrich.com Its synthesis can be achieved from 2-aminopyridine in a two-step process. tandfonline.com This involves the conversion of 2-aminopyridine to a diazonium salt, followed by a Sandmeyer-type reaction. Another approach involves the direct iodination of a chlorinated pyridine precursor. For instance, 2-chloropyridine (B119429) can undergo iodination to yield 2-chloro-5-iodopyridine.

Direct Synthesis of 2-Hydrazino-5-iodopyrimidine

The final step in the formation of the title compound involves the introduction of a hydrazine (B178648) group onto the pyrimidine ring.

Nucleophilic Substitution of Halogenated Pyrimidines with Hydrazine Hydrate (B1144303)

The synthesis of this compound is achieved through the nucleophilic substitution of a halogen atom on the pyrimidine ring with hydrazine hydrate. shu.ac.uk A common precursor for this reaction is 2-chloro-5-iodopyrimidine (B183918). The reaction involves heating the halogenated pyrimidine with hydrazine hydrate in a suitable solvent, such as ethanol (B145695). shu.ac.uk The use of hydrazine hydrate in this context is a well-established method for creating hydrazine derivatives. thermofisher.com

The reaction of a pyridine halide with hydrazine hydrate can be facilitated by using a tertiary amine as a solvent, which can improve the reaction rate and yield. google.comgoogle.com In order to drive the reaction to completion, an excess of hydrazine hydrate is often used. google.com

Reported Synthetic Routes and Yield Considerations

A specific reported synthesis of this compound involves reacting 2-chloro-5-iodopyrimidine with hydrazine hydrate in ethanol. shu.ac.uk The mixture is heated under reflux for one hour. Upon cooling, the product precipitates and can be isolated and recrystallized from toluene, affording a high yield of 95%. shu.ac.uk

| Precursor | Reagents | Solvent | Conditions | Yield |

| 2-Chloro-5-iodopyrimidine | Hydrazine hydrate | Ethanol | Reflux for 1 hour | 95% shu.ac.uk |

This table details a reported high-yield synthesis of this compound.

Synthesis of Related Hydrazino-Substituted Pyrimidine Analogues

The synthesis of hydrazino-substituted pyrimidine analogues is a significant area of research due to their potential applications in medicinal chemistry. The introduction of a hydrazino group can serve as a key step in the elaboration of the pyrimidine scaffold into more complex heterocyclic systems.

Methods for Preparing 4-Hydrazino-5-iodo-2-benzylthiopyrimidine

The preparation of 4-Hydrazino-5-iodo-2-benzylthiopyrimidine is efficiently achieved through a multi-step synthetic sequence. researchgate.netnih.gov This process begins with 2-Benzylthiopyrimidine and proceeds through key intermediates to yield the final product. semanticscholar.org

The synthetic pathway involves three main steps:

Iodination: The initial step is the iodination of 2-Benzylthiopyrimidine. This reaction is carried out in the presence of a base to produce 5-iodo-2-benzylthiopyrimidine. researchgate.netnih.gov

Chlorination: The resulting 5-iodo-2-benzylthiopyrimidine undergoes chlorination. semanticscholar.org This is typically accomplished using an excess of phosphorus oxychloride (POCl₃) to furnish 4-chloro-5-iodo-2-benzylthiopyrimidine. researchgate.netnih.gov

Hydrazinolysis: The final step is the reaction of 4-chloro-5-iodo-2-benzylthiopyrimidine with hydrazine hydrate. researchgate.netnih.gov This nucleophilic substitution reaction replaces the chlorine atom at the 4-position with a hydrazino group, yielding 4-hydrazino-5-iodo-2-benzylthiopyrimidine. semanticscholar.org

This synthetic route is a reliable method for obtaining 4-Hydrazino-5-iodo-2-benzylthiopyrimidine, which can then be used in further synthetic elaborations, such as the condensation with aldehydes to form Schiff bases. researchgate.netnih.gov

Table 1: Synthesis of 4-Hydrazino-5-iodo-2-benzylthiopyrimidine

| Step | Starting Material | Reagents | Product |

| 1 | 2-Benzylthiopyrimidine | Iodine, Base | 5-Iodo-2-benzylthiopyrimidine |

| 2 | 5-Iodo-2-benzylthiopyrimidine | POCl₃ | 4-Chloro-5-iodo-2-benzylthiopyrimidine |

| 3 | 4-Chloro-5-iodo-2-benzylthiopyrimidine | Hydrazine hydrate | 4-Hydrazino-5-iodo-2-benzylthiopyrimidine |

General Approaches for 2-Substituted-4-hydrazino-5-fluoropyrimidine Synthesis

The synthesis of 2-Substituted-4-hydrazino-5-fluoropyrimidines can be approached through several general strategies, primarily involving the introduction of the hydrazino group onto a pre-existing fluorinated pyrimidine ring or by constructing the fluoropyrimidine ring from a fluorinated precursor.

One common approach starts with a di-substituted fluoropyrimidine. For instance, 2,4-dichloro-5-fluoropyrimidine (B19854) can serve as a versatile starting material. google.com The differential reactivity of the chloro groups allows for sequential substitution. By reacting 2,4-dichloro-5-fluoropyrimidine with a suitable thiol, a 2-alkylthio-4-chloro-5-fluoropyrimidine intermediate can be formed. Subsequent treatment with hydrazine hydrate would then displace the remaining chloro group to yield the desired 2-alkylthio-4-hydrazino-5-fluoropyrimidine. google.com A similar strategy has been demonstrated in the synthesis of 4-hydrazino-6-chloro-2-(benzylthio)-pyrimidine, where 4,6-dichloro-2-(benzylthio)-pyrimidine is reacted with hydrazine. google.com

Another innovative approach involves the use of fluorinated building blocks. A recently developed method utilizes potassium (Z)-2-cyano-2-fluoroethenolate for the synthesis of 5-fluoro-4-aminopyrimidines. nih.gov This method involves the reaction of the fluorinated enolate with various amidines to construct the pyrimidine ring. nih.gov While this directly yields aminopyrimidines, the strategy of using a fluorinated C3 building block highlights a modern approach to constructing fluorinated heterocycles. nih.gov Adapting this methodology to use hydrazine derivatives in the cyclization step could potentially lead to the direct formation of hydrazinofluoropyrimidines.

The synthesis of fluorinated pyrimidines is of significant interest due to the unique properties that the fluorine atom imparts to the molecule, often enhancing metabolic stability and binding affinity in biological systems.

Chemical Reactivity and Derivatization Pathways of 2 Hydrazino 5 Iodopyrimidine

Condensation Reactions of the Hydrazino Moiety

The nucleophilic hydrazino moiety of 2-Hydrazino-5-iodopyrimidine readily undergoes condensation reactions with carbonyl compounds, most notably aldehydes. This reactivity is the foundation for creating larger, more complex molecules, including Schiff bases and functional chemical probes.

Formation of Schiff Bases with Aromatic and Heterocyclic Aldehydes

The condensation of hydrazino-pyrimidines with aromatic and heterocyclic aldehydes is a common strategy for synthesizing Schiff bases, also known as hydrazones. While direct examples for this compound are specific to proprietary research, the reaction pathway is well-established with structurally similar compounds like 4-hydrazino-5-iodo-2-benzylthiopyrimidine. researchgate.netijpsonline.comnih.gov In a typical procedure, the hydrazino-pyrimidine is dissolved in a suitable solvent such as ethanol (B145695), and a catalytic amount of a strong acid like concentrated HCl is added. ijpsonline.com The appropriate aromatic or heterocyclic aldehyde is then introduced, and the mixture is heated under reflux for several hours. ijpsonline.com This reaction yields the corresponding aryl- or heteroarylidinehydrazino-pyrimidine (a Schiff base) in moderate to good yields (60-75%). ijpsonline.com The formation of the C=N azomethine group in place of the C=O group is a hallmark of this reaction. researchgate.net

This straightforward synthesis provides a modular approach to a diverse library of pyrimidine-based Schiff bases, where the properties of the final molecule can be tuned by selecting different aldehyde precursors. The general reaction is illustrated below:

Reactants: A hydrazino-pyrimidine and an aromatic/heterocyclic aldehyde.

Conditions: Ethanol solvent, catalytic acid (e.g., HCl), reflux. ijpsonline.com

Product: The corresponding Schiff base (hydrazone).

Acid-Catalyzed Condensation for Functional Probe Synthesis

The acid-catalyzed condensation of the hydrazino group is a key step in the synthesis of advanced functional molecules, such as fluorescent probes for biological imaging. mdpi.comresearchgate.net In a notable example, a derivative, 2-hydrazino-5-iodopyridine, undergoes condensation with an aldehyde-linked boron-dipyrromethene (BODIPY) core. mdpi.com This reaction is typically performed in ethanol at reflux temperature in the presence of a catalytic amount of acetic acid. mdpi.com

The resulting product is a pyridylhydrazone-tethered BODIPY compound, which can function as a "turn-on" fluorescent probe. mdpi.comresearchgate.net Initially, the probe exhibits poor fluorescence due to energy loss from C=N bond isomerization in the excited state. mdpi.com However, upon interaction with a specific analyte, such as hypochlorous acid (HOCl), the probe undergoes a structural change that inhibits this isomerization, leading to a significant increase in fluorescence. mdpi.com This strategy highlights the utility of the hydrazino-pyrimidine scaffold in creating sensitive and selective chemical sensors.

Table 1: Synthesis of a BODIPY-based Probe

| Reactant 1 | Reactant 2 | Catalyst | Product | Application | Ref |

|---|

Cyclization Reactions for Novel Heterocyclic Ring Systems

Beyond simple condensation, the hydrazino moiety of this compound is instrumental in constructing fused heterocyclic ring systems through various cyclization strategies. These reactions are critical for accessing novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Application in Fischer Indole (B1671886) Cyclization for Azaindole Derivatives

The Fischer indole synthesis is a powerful and historic reaction for creating indole rings from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgbyjus.com This method has been successfully adapted for the synthesis of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) using 2-hydrazino-5-iodopyridine as a starting material. researchgate.net The reaction involves heating the hydrazine (B178648) with a suitable ketone in polyphosphoric acid (PPA), which serves as both the acidic catalyst and the reaction medium. researchgate.net

This approach provides a convenient route to 2,3-disubstituted 5-iodo-7-azaindoles, which are important scaffolds in medicinal chemistry. researchgate.netopenmedicinalchemistryjournal.com The presence of the iodine atom on the pyridine (B92270) ring offers a handle for further functionalization through cross-coupling reactions. researchgate.net The yields for these cyclizations are comparable to or slightly lower than their 5-bromo-substituted counterparts. researchgate.net

Participation in Diels-Alder Cascade Reactions for 7-Aza-indazoles

The pyrimidine (B1678525) ring system can participate in intramolecular inverse-electron demand Diels-Alder reactions, particularly when activated. researchgate.netnovartis.comresearchgate.netchemrxiv.org An optimized, one-pot synthesis of 5-iodo-7-aza-indazole has been developed starting from a pyrimidine substituted at the 2-position with an (alkynyl)hydrazone. researchgate.netnovartis.comresearchgate.net This (alkynyl)hydrazone is readily formed from this compound and an appropriate alkynyl aldehyde or ketone.

The subsequent trifluoroacetylation of the hydrazone intermediate exceptionally activates the pyrimidine ring, allowing a Diels-Alder cycloaddition to occur under very mild conditions. researchgate.net This cascade reaction leads to the formation of a diverse range of 7-aza-indazoles, which are ubiquitous scaffolds in drug discovery. researchgate.netnovartis.com The resulting 5-iodo-7-aza-indazole can be further modified via cross-coupling reactions to introduce carbon- and nitrogen-based nucleophiles at the C5-position. novartis.comresearchgate.net

Intramolecular Cyclization to Form Triazolopyridine Systems

The hydrazone derivatives formed from 2-hydrazino-pyridines or -pyrimidines are excellent precursors for the synthesis of fused researchgate.netnovartis.comCurrent time information in Ankara, TR.triazolopyridine ring systems. mdpi.comresearchgate.netbeilstein-journals.org As seen in the functional probes discussed previously (Section 3.1.2), the pyridylhydrazone unit derived from 2-hydrazino-5-iodopyridine can be converted into a 1,2,4-triazolo[4,3-a]pyridine moiety. mdpi.com

This transformation is an intramolecular cyclization induced by an external agent, such as hypochlorous acid. The proposed mechanism involves an electrophilic attack by Cl+ at the C=N bond, followed by a nucleophilic attack from the pyridine nitrogen onto the chloro-substituted carbon. mdpi.com Subsequent deprotonation yields the stable, fused triazolopyridine aromatic system. mdpi.com This type of cyclization is a key strategy for constructing this important heterocyclic core, which is found in numerous biologically active compounds. beilstein-journals.org

Table 2: Summary of Cyclization Reactions

| Reaction Type | Precursor | Key Reagents/Conditions | Product Scaffold | Ref |

|---|---|---|---|---|

| Fischer Indole Cyclization | 2-Hydrazino-5-iodopyridine, Ketone | Polyphosphoric Acid (PPA), Heat | 5-Iodo-7-azaindole | researchgate.net |

| Diels-Alder Cascade | 2-[(Alkynyl)hydrazono]-pyrimidine | Trifluoroacetylation | 7-Aza-indazole | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the this compound scaffold. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. thieme-connect.com Subsequent elimination of the leaving group restores the aromaticity of the ring.

The feasibility and rate of the SNAr reaction are influenced by the strength of the attacking nucleophile and the reaction conditions. Strong nucleophiles, such as thiolates and alkoxides, are effective for displacing the iodo group. Research on analogous halopyridines and halopyrimidines demonstrates that reaction outcomes can be finely tuned. For instance, in reactions with sulfur nucleophiles, the rate-determining step is often the initial addition of the nucleophile, whereas with some oxygen nucleophiles, the elimination of the halide leaving group can be rate-limiting. sci-hub.se Microwave-assisted conditions have been shown to dramatically decrease reaction times for SNAr on halopyridines. sci-hub.se

While specific studies on the SNAr reactions of this compound are not extensively detailed in the reviewed literature, data from closely related 5-iodo- and 2-halopyrimidine systems provide insight into the expected reactivity.

| Substrate | Nucleophile | Solvent/Conditions | Product | Observations | Reference |

|---|---|---|---|---|---|

| 2-Iodopyridine | Sodium thiophenoxide (PhSNa) | NMP, ~100°C, 0.5-3 min (Microwave) | 2-Phenylthiopyridine | Quantitative yield, demonstrating the high reactivity of iodinated heterocycles with sulfur nucleophiles. | sci-hub.se |

| 2-Iodopyridine | Benzyl alcohol | NMP, (Microwave) | 2-Benzyloxypyridine | Good yield (81%), indicating oxygen nucleophiles are also effective. | sci-hub.se |

| 4-Chloro-5-iodo-2-benzylthiopyrimidine | Hydrazine hydrate (B1144303) | Ethanol, Reflux | 4-Hydrazino-5-iodo-2-benzylthiopyrimidine | Demonstrates selective substitution at the C-4 position over the iodo-group in this specific system. | researchgate.net |

| 2,4-Dichloro-5-iodopyrimidine | Sodium azide (B81097) (NaN3) | Aqueous Ethanol | 2,4-Diazido-5-iodopyrimidine | Both chlorine atoms are substituted, highlighting the high reactivity of the pyrimidine ring towards strong nucleophiles. | shu.ac.uk |

Reductive Cyclization Strategies Utilizing the Hydrazino Group

The hydrazino group of this compound is a potent binucleophile, enabling a variety of cyclization reactions to form fused heterocyclic systems. A predominant strategy involves the condensation of the hydrazino group with 1,3-bielectrophilic compounds, such as β-diketones, β-ketoesters, or enaminones, to construct the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.netresearchgate.netmdpi.com

The general mechanism for this transformation begins with the reaction of the more nucleophilic terminal nitrogen of the hydrazino group with one of the carbonyl groups of the 1,3-dielectrophile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazino moiety (part of the pyrimidine ring) attacks the remaining electrophilic center. A subsequent dehydration step yields the final, stable aromatic pyrazolo[1,5-a]pyrimidine core. This reaction sequence is a powerful method for generating molecular complexity from simple precursors.

The presence of the iodo substituent at the C-5 position of the resulting pyrazolo[1,5-a]pyrimidine is particularly valuable. It provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, alkynyl, or amino groups. rsc.org

Alternative cyclization pathways are also possible. For example, reaction with α-haloketones can lead to the formation of triazolopyrimidine derivatives. The reaction of analogous 2-hydrazinylpyridines with chloroethynylphosphonates has been shown to proceed via a 5-exo-dig cyclization to furnish researchgate.netmdpi.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridine systems, a pathway that is also applicable to 2-hydrazinopyrimidines. beilstein-journals.org

| Hydrazino-Heterocycle (Analogue) | Reactant | Conditions | Product Core Structure | Reaction Type | Reference |

|---|---|---|---|---|---|

| 5-Aminopyrazoles (Hydrazine analogue) | 1,3-Diketones / β-Ketoesters | Acidic (e.g., AcOH) or basic medium, heat | Pyrazolo[1,5-a]pyrimidine | Condensation-cyclization | researchgate.netresearchgate.net |

| 5-Amino-1H-pyrazole-4-carboxamides | Enaminones | Glacial Acetic Acid, Reflux | Pyrazolo[1,5-a]pyrimidine | Michael addition followed by cyclization | researchgate.net |

| 2-Hydrazinylpyridines | Chloroethynylphosphonates | 60°C | researchgate.netmdpi.comCurrent time information in Bangalore, IN.Triazolo[4,3-a]pyridine | 5-exo-dig Cyclization | beilstein-journals.org |

| Trinitromethyl-functionalized hydrazone | Internal | Not specified | Dinitromethyl zwitterionic pyrazole (B372694) | Intramolecular cyclization | nih.gov |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Hydrazino-5-iodopyrimidine, both ¹H and ¹³C NMR provide critical data for structural verification.

The introduction of an iodine atom at the 5-position of the pyrimidine (B1678525) ring is expected to influence the chemical shifts of the adjacent protons due to its electron-withdrawing inductive effect and anisotropic effects. The proton at the 6-position, being ortho to the iodine, would likely experience the most significant downfield shift. The proton at the 4-position would also be affected, though likely to a lesser extent. The protons of the hydrazine (B178648) group (-NHNH₂) are expected to appear as broad signals due to quadrupole broadening and chemical exchange, with their exact chemical shift being sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~6.7-7.0 | Doublet |

| H-6 | ~8.0-8.3 | Doublet |

| NH | Broad | Singlet |

Note: These are predicted values based on the analysis of related structures and known substituent effects.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, allowing for clear resolution of individual carbon signals. unige.it

The pyrimidine ring is expected to show three signals in the aromatic region. The carbon atom bonded to the iodine (C-5) will be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. The carbon atom attached to the hydrazine group (C-2) will appear at a lower field (higher ppm value) due to the electronegativity of the nitrogen atoms. The remaining two carbons of the pyrimidine ring (C-4 and C-6) will have chemical shifts influenced by the adjacent substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~160-165 |

| C-4 | ~110-115 |

| C-5 | ~80-90 |

Note: These are predicted values based on the analysis of related structures and known substituent effects.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the N-H bonds of the hydrazine group and the C=N and C=C bonds within the pyrimidine ring. The stretching vibrations of the N-H bonds in the hydrazine group are expected to appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. researchgate.net The pyrimidine ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region. Bending vibrations for N-H bonds are also expected around 1600 cm⁻¹. The C-I stretch is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200-3400 | N-H (Hydrazine) | Stretching |

| 1550-1610 | C=N, C=C (Pyrimidine Ring) | Stretching |

| 1400-1500 | C=C (Pyrimidine Ring) | Stretching |

| ~1620 | N-H (Hydrazine) | Bending |

Note: These are characteristic ranges for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. lcms.czsigmaaldrich.com This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing it from other formulas that may have the same nominal mass. lcms.cz For this compound, with a molecular formula of C₅H₆IN₃, the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, and ¹⁴N). sigmaaldrich.com

The calculated monoisotopic mass for C₅H₆IN₃ is 234.9657 g/mol . An experimental HRMS measurement yielding a value very close to this theoretical mass would serve as definitive confirmation of the molecular formula of this compound.

Analysis of Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about a molecule's structure through its fragmentation pattern. units.it When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint. units.itchemguide.co.uk

Derivatives of this compound have been characterized using mass spectrometry. For example, the high-resolution mass spectrometry (HRMS) of a BODIPY derivative of 2-hydrazino-5-iodopyridine showed a protonated molecular ion peak ([M+H]⁺) at m/z 570.1132, which was in close agreement with the calculated value of 570.1137. nstda.or.th This level of accuracy is crucial for confirming the elemental composition of the molecule.

X-ray Diffraction Analysis

For complex organic molecules like derivatives of this compound, SC-XRD is crucial for confirming the molecular structure and understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. mdpi.commdpi.com In a study of BODIPY probes derived from 2-hydrazino-5-iodopyridine, single-crystal X-ray diffraction was used to fully characterize the open and cyclic forms of the molecules. mdpi.com Similarly, the structures of various substituted pyrimidine and triazole compounds have been definitively established using this technique. mdpi.comresearchgate.net

The quality of the single crystal is paramount for obtaining high-resolution data. uhu-ciqso.es The crystal should ideally be of a suitable size and free from defects like twinning. uhu-ciqso.es The resulting electron density map allows for the precise location of each atom in the asymmetric unit of the crystal lattice.

Table 1: Representative Crystallographic Data Collection and Refinement Parameters

| Parameter | Typical Value/Method |

|---|---|

| Diffractometer | Bruker D8 Venture, Rigaku Oxford Diffraction Supernova mdpi.commdpi.com |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) mdpi.comresearchgate.net |

| Temperature | 100-170 K mdpi.commdpi.com |

| Data Collection Software | APEX3, CrysAlisPro uhu-ciqso.esmdpi.com |

| Structure Solution | Direct Methods (SHELXT) mdpi.com |

| Refinement | Full-matrix least-squares on F² (SHELXL) mdpi.com |

| Crystal System | Dependent on compound (e.g., Triclinic, Monoclinic) mdpi.com |

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. msu.edu The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote an electron from a lower energy orbital to a higher one. msu.edu

For aromatic and heterocyclic compounds like this compound, the absorption bands are typically associated with π → π* and n → π* transitions of the conjugated system. up.ac.zaethz.ch The substitution pattern on the pyrimidine ring, including the hydrazino and iodo groups, significantly influences the position and intensity of these absorption bands.

In a study of BODIPY probes, a derivative of 2-hydrazino-5-iodopyridine exhibited an absorption maximum at 500 nm. nstda.or.th Upon reaction, changes in the absorption spectra, such as a decrease in intensity at certain wavelengths and an increase at others, can be monitored to follow chemical transformations. nstda.or.th The solvent environment can also affect the absorption spectra of such compounds. researchgate.net

Table 2: Typical UV-Visible Absorption Data for Related Pyrimidine Derivatives

| Compound Type | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| BODIPY-pyridylhydrazone | MeOH-PBS | 500 | nstda.or.th |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive and provides information about the electronic structure of the excited state and the de-excitation pathways. A key parameter in fluorescence is the quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. researchgate.netedinst.com

While some pyrimidine derivatives are fluorescent, the introduction of certain substituents can quench fluorescence. For instance, a study on a 2-hydrazino-5-nitropyridine derivative found that it did not emit fluorescence. researchgate.net Conversely, the formation of derivatives can sometimes "turn on" fluorescence. Hydrazone formation with certain fluorophores can lead to a significant increase in the fluorescence quantum yield. nih.gov

In the context of fluorescent probes, the reaction of a derivative of 2-hydrazino-5-iodopyridine with hypochlorous acid resulted in a fluorescence "turn-on" mechanism. nstda.or.thmdpi.com The quantum yields of such probes can be determined relative to a standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene. researchgate.netnih.govbjraylight.com

Table 3: Factors Influencing Fluorescence Quantum Yield

| Factor | Description |

|---|---|

| Molecular Structure | The rigidity and electronic nature of the fluorophore and its substituents are critical. |

| Solvent | The polarity and viscosity of the solvent can affect the rates of radiative and non-radiative decay. |

| Temperature | Increased temperature often leads to decreased fluorescence due to enhanced non-radiative processes. |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods are used to determine stable molecular structures and understand the distribution of electrons within the molecule, which dictates its reactivity and properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that has proven effective for investigating the electronic structure and geometry of molecular systems. nih.govarxiv.org For molecules like 2-Hydrazino-5-iodopyrimidine, DFT calculations are employed to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. google.comyoutube.com This process identifies the minimum energy conformation, which corresponds to the most likely structure of the molecule in its ground state.

These calculations typically use a functional, such as B3LYP, paired with a basis set (e.g., 6-311+G**) to approximate the complex interactions between electrons. researchgate.net The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to analyze the electronic structure, including the distribution of electron density and molecular electrostatic potential, which are key to understanding intermolecular interactions. researchgate.net

Table 1: Selected Theoretical Bond Lengths and Angles for a Pyrimidine (B1678525) Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G**) |

|---|---|---|

| Bond Length | C2-N3 | 1.34 Å |

| C5-I | 2.08 Å | |

| N1-C6 | 1.33 Å | |

| Bond Angle | N1-C2-N3 | 125.5° |

| C4-C5-I | 119.8° |

Note: This data is illustrative for a related pyrimidine structure and serves to demonstrate the type of information obtained from DFT calculations. Actual values for this compound would require specific computation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. libretexts.org For pyrimidine derivatives, DFT calculations can predict the energies of these frontier orbitals, providing insights into their potential reactivity in various chemical reactions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrimidine Derivative | -6.5 | -1.2 | 5.3 |

| Related Heterocycle | -6.8 | -1.5 | 5.3 |

Note: Values are representative and highlight the typical outputs of FMO analysis.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental findings. mdpi.com Techniques like DFT can be used to calculate vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netnih.gov

For instance, calculated FT-IR spectra can help assign specific vibrational modes to experimentally observed absorption bands. Similarly, predicted UV-Vis spectra, obtained through methods like Time-Dependent DFT (TD-DFT), can help interpret electronic transitions. researchgate.net The strong correlation between calculated and experimental spectra confirms the accuracy of the computed molecular structure and electronic properties. researchgate.net

Investigation of Solvent Effects on Electronic Spectra

The surrounding environment, particularly the solvent, can significantly influence a molecule's electronic absorption spectrum, a phenomenon known as solvatochromism. mdpi.comresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to investigate these solvent effects. researchgate.net These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of electronic spectra in different environments. researchgate.net

By performing calculations in various solvents (e.g., polar protic, polar aprotic, and nonpolar), researchers can predict shifts in the absorption maxima (λmax). orientjchem.org A shift to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) provides information about the relative stabilization of the ground and excited states of the molecule by the solvent. researchgate.net For example, a red shift in polar solvents often indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the solvent. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Applications in Advanced Chemical Synthesis

Role as a Versatile Synthetic Building Block

2-Hydrazino-5-iodopyrimidine serves as a multifaceted building block in organic synthesis. frontierspecialtychemicals.com Its versatility stems from the presence of two key reactive sites: the hydrazine (B178648) moiety and the iodinated pyrimidine (B1678525) ring. The hydrazine group (-NHNH2) is a potent nucleophile, enabling reactions with electrophiles, most notably carbonyl compounds, to form hydrazones. mdpi.comresearchgate.net This functionality is also crucial for constructing nitrogen-containing heterocycles through cyclization reactions. sioc-journal.cnclockss.org

Simultaneously, the iodine atom on the pyrimidine ring provides a site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. organic-chemistry.orgresearchgate.net This allows for the introduction of a wide array of substituents, further diversifying the molecular structures that can be accessed from this starting material. The combination of these reactive centers allows for sequential or one-pot reaction sequences, making it an efficient tool for building molecular complexity.

Precursor for the Development of Diverse Heterocyclic Compounds

The primary application of this compound is as a precursor for a variety of heterocyclic compounds. openmedicinalchemistryjournal.comsciencepublishinggroup.com Its ability to participate in cyclization reactions makes it particularly suitable for synthesizing fused ring systems, which are common scaffolds in biologically active molecules.

A significant application of this compound is in the synthesis of 5-iodo-7-azaindoles (1H-pyrrolo[2,3-b]pyridines). researchgate.net The Fischer indole (B1671886) synthesis is a classic and effective method for this transformation, involving the reaction of a hydrazine with an aldehyde or ketone under acidic conditions. researchgate.netresearchgate.net In this context, this compound is reacted with various carbonyl compounds in polyphosphoric acid (PPA) at elevated temperatures to induce cyclization and form the desired 5-iodo-7-azaindole framework. researchgate.net

This method provides a direct route to an iodinated azaindole scaffold, which is a valuable intermediate in medicinal chemistry. researchgate.netnih.gov The iodine atom can be retained as a feature of the final molecule or used as a handle for further functionalization through cross-coupling reactions. nih.gov A study has demonstrated the preparation of several 2,3-disubstituted 5-iodo-1H-pyrrolo[2,3-b]pyridines using this approach. researchgate.net

| Reactant Ketone/Aldehyde | Resulting 5-iodo-7-azaindole Product | Yield (%) | Reference |

| Propiophenone | 5-Iodo-2-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine | 67% | researchgate.net |

| Acetophenone | 5-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine | 65% | researchgate.net |

| 1-Indanone | 5-Iodo-1,2-dihydro-3H-cyclopenta[b]pyrrolo[2,3-b]pyridine | 73% | researchgate.net |

| Cyclohexanone | 5-Iodo-1,2,3,4-tetrahydrocarbazole-alpha-carboline | 68% | researchgate.net |

This compound is utilized in the construction of advanced fluorescent probes, particularly those based on the boron-dipyrromethene (BODIPY) core. mdpi.comresearchgate.net These probes are designed for specific sensing applications, such as the detection of reactive oxygen species like hypochlorous acid (HOCl) in biological systems. mdpi.comresearchgate.net

The synthesis involves an acid-catalyzed condensation reaction between an aldehyde-functionalized BODIPY dye and this compound. mdpi.com This reaction forms a pyridylhydrazone-tethered BODIPY compound. researchgate.net The resulting probe can exhibit a "turn-on" fluorescence response upon reacting with its target analyte. researchgate.net For instance, a probe synthesized from this compound was shown to selectively detect HOCl with a distinct fluorescence enhancement, enabling the visualization of endogenous HOCl in living cells. mdpi.comresearchgate.net

| Property | Value | Reference |

| Probe Name | Pyridylhydrazone-tethered BODIPY (Compound 3) | mdpi.comresearchgate.net |

| Synthesis Method | Acid-catalyzed condensation | mdpi.com |

| Target Analyte | Hypochlorous Acid (HOCl) | mdpi.comresearchgate.net |

| Sensing Mechanism | HOCl-triggered triazolopyridine formation | mdpi.comresearchgate.net |

| Limit of Detection | 0.77 µM | mdpi.comresearchgate.net |

| Application | Visualization of endogenous HOCl in living cells | researchgate.net |

The reaction of the hydrazine group in this compound with aldehydes and ketones readily forms hydrazone derivatives (-C=N-NH-). researchgate.netmdpi.com Hydrazones are a class of compounds recognized for their broad spectrum of biological activities and are considered a significant pharmacophore in medicinal chemistry. researchgate.netbohrium.com They have been investigated for antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netmdpi.com

While direct studies on the biological activities of hydrazones derived specifically from this compound are limited in the provided search results, research on analogous compounds demonstrates the principle. For example, condensation of 4-hydrazino-5-iodo-2-benzylthiopyrimidine with various aromatic and heterocyclic aldehydes yields Schiff bases (hydrazones) that exhibit notable antibacterial and antifungal activities. researchgate.net This highlights the potential of using this compound to generate libraries of novel hydrazone-based compounds for drug discovery programs. The hydrazone linkage is valued for its role in creating molecules that can engage in hydrogen bonding and metal chelation, which are often crucial for biological function. researchgate.net

Advanced Methodological Applications in Analytical Chemistry

Utilization as a Derivatization Agent for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a specific technique, such as chromatography. For carbonyl compounds, which can be volatile and sometimes lack a strong chromophore for UV detection, derivatization with a hydrazine-containing reagent is a well-established approach. savemyexams.combyjus.com The reaction forms a hydrazone, which is typically more stable, less volatile, and possesses properties that enhance detection by spectrophotometric or mass spectrometric methods. ddtjournal.comdergipark.org.tr

The general reaction of a hydrazine (B178648) with a carbonyl compound (aldehyde or ketone) proceeds via a nucleophilic addition-elimination mechanism to form a hydrazone and a molecule of water. savemyexams.com

Derivatization for Spectrophotometric Quantification (e.g., HPLC-DAD)

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used technique for the separation and quantification of analytes in a mixture. bibliotekanauki.pl The DAD detector measures absorbance over a range of wavelengths, providing spectral information that can aid in peak identification and purity assessment. For carbonyl analysis, derivatization is used to attach a chromophore (a light-absorbing group) to the analyte, enabling sensitive detection. byjus.com

The most common reagent for this purpose is 2,4-Dinitrophenylhydrazine (DNPH), which reacts with carbonyls to form intensely colored 2,4-dinitrophenylhydrazones that can be readily detected in the visible wavelength range. byjus.commdpi.com The pyrimidine (B1678525) ring in 2-Hydrazino-5-iodopyrimidine contains nitrogen atoms and a carbon-nitrogen double bond system, which may confer some UV-absorbing properties to its hydrazone derivatives. However, without specific experimental data, the spectrophotometric properties (e.g., molar absorptivity, maximum absorbance wavelength) of these derivatives remain uncharacterized in the scientific literature.

While general methods for the HPLC analysis of pyrimidine compounds and the HPLC-DAD analysis of various hydrazones exist, no specific methods or research findings were found that utilize this compound for the spectrophotometric quantification of aldehydes and ketones. bibliotekanauki.plnih.gov

Considerations in Medicinal Chemistry Design and Discovery

Strategic Importance of the Pyrimidine (B1678525) Framework as a Privileged Pharmacophore

The pyrimidine ring is a fundamental heterocyclic aromatic compound that holds a position of exceptional importance in the realm of medicinal chemistry. frontiersin.orgscripps.edu It is widely recognized as a "privileged pharmacophore," a molecular framework that is capable of binding to a diverse range of biological targets, thereby exhibiting a broad spectrum of pharmacological activities. frontiersin.orgroutledge.com This privileged status stems from its prevalence in nature as a core component of essential biomolecules, including the nucleobases uracil (B121893), thymine, and cytosine, which are integral to the structure of DNA and RNA, as well as in vitamin B1. frontiersin.orgscripps.eduroutledge.comCurrent time information in Bangalore, IN.nih.gov

The inherent biological significance of the pyrimidine scaffold allows its derivatives to readily interact with various enzymes, receptors, and other cellular components. Current time information in Bangalore, IN.wisdomlib.org This has led to the development of a multitude of clinically approved drugs incorporating the pyrimidine motif, with applications spanning a wide array of therapeutic areas. Current time information in Bangalore, IN.wisdomlib.orgresearchgate.net These include anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. frontiersin.orgCurrent time information in Bangalore, IN.wisdomlib.orgresearchgate.netnih.gov

The versatility of the pyrimidine ring lies in its unique physicochemical properties and its capacity for structural modification. The two nitrogen atoms within the six-membered ring can act as hydrogen bond acceptors, while substituents at various positions can serve as hydrogen bond donors or engage in other non-covalent interactions. semanticscholar.org Furthermore, the pyrimidine nucleus can be readily functionalized at its 2, 4, 5, and 6 positions, allowing for the creation of extensive chemical libraries with diverse biological activities. semanticscholar.org This structural adaptability enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, optimizing their efficacy and safety profiles. nih.govsemanticscholar.org The continued exploration of the pyrimidine scaffold is a testament to its enduring value in the quest for novel and effective therapeutic agents. Current time information in Bangalore, IN.wisdomlib.org

Design Principles for Structural Modification and Diversification of 2-Hydrazino-5-iodopyrimidine Derivatives

The structural modification and diversification of this compound derivatives are guided by several key design principles aimed at optimizing their biological activity and drug-like properties. These principles leverage the inherent reactivity and functionality of the core scaffold, particularly the hydrazine (B178648) and iodo substituents.

A primary strategy for diversification involves the versatile reactivity of the hydrazine moiety . This group can readily undergo condensation reactions with a wide variety of aldehydes and ketones to form the corresponding hydrazones (Schiff bases). wisdomlib.orgsemanticscholar.orgtandfonline.com This reaction provides a straightforward method for introducing a vast array of substituents, thereby enabling extensive exploration of the chemical space. The choice of the aldehyde or ketone is critical, as the resulting hydrazone's steric and electronic properties will significantly influence the molecule's interaction with its biological target. For instance, introducing aromatic or heterocyclic aldehydes can lead to derivatives with altered planarity, hydrophobicity, and hydrogen bonding capabilities. tandfonline.comresearchgate.net

The iodine atom at the 5-position also plays a crucial role in the design of these derivatives. It can be retained to exploit halogen bonding interactions, which can enhance binding affinity to target proteins. frontiersin.org Alternatively, the iodine can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, significantly expanding the structural diversity of the derivatives.

Structure-activity relationship (SAR) studies are fundamental to guiding the modification process. nih.gov By systematically altering the substituents on the pyrimidine ring and the hydrazone moiety and evaluating the corresponding changes in biological activity, researchers can identify key structural features required for potency and selectivity. For example, the nature and position of substituents on an aromatic ring introduced via the hydrazone can profoundly impact activity. nih.gov

Bioisosteric replacement is another important design principle. research-solution.com This involves substituting one functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles. For instance, the hydrazine group could be replaced with other linkers, or the iodine atom could be substituted with other halogens or different functional groups to modulate the molecule's properties.

Finally, computational and structure-based drug design (SBDD) approaches are increasingly employed to guide the design of novel derivatives. nih.govcrelux.com By modeling the interactions of this compound derivatives with their target protein, researchers can predict which modifications are most likely to enhance binding affinity and design compounds with improved pharmacological profiles. nih.gov

Influence of Iodine Substitution on Molecular Interactions and Reactivity within Medicinal Chemistry Contexts

The substitution of an iodine atom on a molecular scaffold, such as in this compound, has a profound influence on the compound's molecular interactions and reactivity, which are critical considerations in medicinal chemistry.

One of the most significant contributions of iodine substitution is its ability to participate in halogen bonding . A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic partner such as an oxygen, nitrogen, or sulfur atom. gla.ac.uk This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential (the σ-hole) on the side opposite to the covalent bond. The strength of this interaction generally increases with the polarizability of the halogen, making iodine a particularly effective halogen bond donor. In the context of drug design, halogen bonds can contribute significantly to the binding affinity and specificity of a ligand for its protein target.

From a synthetic perspective, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in various chemical transformations. This reactivity is highly valuable in medicinal chemistry for the late-stage functionalization of drug candidates. For example, the iodine atom in this compound can be readily displaced or utilized in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to introduce a wide range of substituents. gla.ac.ukbook-of-abstracts.com This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Furthermore, iodine can be used as a bioisostere for other chemical groups. research-solution.com For instance, it can mimic the size and electronic properties of other functionalities, allowing for the fine-tuning of a molecule's properties while maintaining or improving its biological activity. The replacement of other groups with iodine, or vice-versa, is a common strategy in lead optimization.

The following table summarizes the key properties of iodine relevant to medicinal chemistry:

| Property | Description | Implication in Medicinal Chemistry |

| Polarizability | High | Strong halogen bond donor, enhancing binding affinity. |

| Lipophilicity | High | Can increase membrane permeability and affect solubility. |

| C-I Bond Strength | Weak | Excellent leaving group for synthetic diversification. |

| Size | Large | Can provide steric bulk and act as a bioisostere. |

Synthetic Approaches for Generating Compound Libraries Based on this compound

The generation of compound libraries based on the this compound scaffold is a key strategy in drug discovery to explore the structure-activity relationships of this chemical class. Various synthetic approaches can be employed, often leveraging the reactivity of the hydrazine and iodo functionalities to introduce diversity.

A primary and highly effective method for library generation is the condensation of the 2-hydrazino group with a diverse panel of aldehydes and ketones . wisdomlib.orgsemanticscholar.orgtandfonline.com This reaction, which forms hydrazones (Schiff bases), is typically high-yielding and can be performed under mild conditions. By using a library of commercially available or custom-synthesized carbonyl compounds, a large and structurally diverse set of derivatives can be rapidly prepared. This approach allows for the introduction of a wide range of substituents, including aliphatic, aromatic, and heterocyclic moieties, at the hydrazone position. tandfonline.comresearchgate.net

Solid-phase organic synthesis (SPOS) offers a powerful platform for the high-throughput synthesis of this compound-based libraries. mdpi.com In a typical solid-phase approach, the pyrimidine scaffold or a precursor can be attached to a solid support. Subsequent reactions, such as the condensation with aldehydes or ketones, can be carried out in a parallel format. The use of a solid support facilitates purification, as excess reagents and byproducts can be washed away, and the final products can be cleaved from the resin in high purity. mdpi.com

Combinatorial chemistry principles are often applied to the synthesis of these libraries, allowing for the systematic combination of different building blocks to generate a large number of compounds. scripps.eduroutledge.comnih.gov For example, a "mix-and-split" strategy can be employed on a solid support to create a library where all possible combinations of a set of aldehydes and other diversification reagents are synthesized.

The iodine atom at the 5-position serves as another key point for diversification. Libraries can be generated by subjecting this compound or its hydrazone derivatives to various palladium-catalyzed cross-coupling reactions . These include:

Suzuki coupling: with boronic acids or esters to introduce aryl or heteroaryl groups.

Sonogashira coupling: with terminal alkynes to introduce alkynyl substituents.

Buchwald-Hartwig amination: with amines to introduce substituted amino groups.

These reactions are generally tolerant of a wide range of functional groups, making them well-suited for library synthesis. nih.gov

A general synthetic scheme for the generation of a this compound-based library is outlined below:

Scheme 1: General Synthetic Routes for Library Generation

The choice of synthetic strategy will depend on the desired level of diversity, the scale of the library, and the available resources. Both solution-phase and solid-phase methods, often in a combinatorial fashion, are valuable tools for generating extensive libraries of this compound derivatives for biological screening. acs.org

Future Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research will likely prioritize the development of more environmentally benign and efficient methods for synthesizing 2-Hydrazino-5-iodopyrimidine and its precursors. While established multi-step syntheses exist, the focus is shifting towards green chemistry principles to minimize waste and energy consumption. researchgate.netnih.gov

One promising area is the adoption of solvent-free reaction conditions. For instance, mechanical grinding has been successfully used for the iodination of pyrimidine (B1678525) derivatives like uracil (B121893) and cytosine, offering a green alternative to traditional solvent-based methods. mdpi.com Applying similar mechanochemical techniques to the synthesis of this compound could significantly improve its environmental footprint. Another avenue involves exploring sustainable catalytic systems. The use of reusable catalysts, such as silica-supported tungstic acid, has proven effective in related heterocyclic syntheses and could be adapted for this compound. colab.ws Furthermore, developing streamlined, one-pot procedures that combine several synthetic steps would enhance efficiency and reduce the need for intermediate purification processes, a strategy increasingly employed in modern organic synthesis. mdpi.com Research into palladium-catalyzed carbonylative coupling reactions using safer carbon monoxide sources, like molybdenum hexacarbonyl, also points toward more sustainable pathways for creating derivatives from the iodo-pyrimidine core. mdpi.com

Table 1: Potential Sustainable Synthetic Methodologies

| Methodology | Potential Advantage | Relevant Research Example |

|---|---|---|

| Mechanical Grinding (Mechanochemistry) | Reduces or eliminates the need for solvents, leading to less waste. | Iodination of uracil and cytosine under solvent-free conditions. mdpi.com |

| Reusable Heterogeneous Catalysts | Simplifies catalyst recovery and reuse, lowering costs and environmental impact. | Silica-supported tungstic acid for pyrano[3,2-c]chromen-5-one synthesis. colab.ws |

| One-Pot Multi-step Syntheses | Increases overall efficiency, reduces solvent usage and waste from purification. | One-pot synthesis of pyrimidine derivatives followed by hydrazinolysis. mdpi.com |

| Safer Carbonylative Coupling | Avoids the use of toxic, high-pressure carbon monoxide gas. | Pd-catalyzed alkoxycarbonylation using Mo(CO)₆ as a CO source. mdpi.com |

Development of New Derivatives with Tailored Chemical Reactivity

The dual functionality of this compound provides a rich platform for creating a diverse library of new derivatives with customized properties. Future work will focus on selectively exploiting the reactivity of both the hydrazino and iodo moieties.

The hydrazino group is a potent nucleophile, ideal for condensation reactions. It can be reacted with a wide range of aldehydes and ketones to form hydrazone linkages, creating Schiff bases which are valuable intermediates in their own right. researchgate.netnih.gov This reactivity can be extended to form more complex heterocyclic systems. For example, condensation with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings, a common motif in pharmacologically active molecules. researchgate.net

Simultaneously, the iodine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. acs.org This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling fine-tuning of the molecule's electronic and steric properties. A key research direction will be the orthogonal synthesis of bifunctional derivatives, where one group is modified while the other remains available for subsequent transformations, allowing for the construction of highly complex molecular architectures.

Table 2: Reactive Sites and Potential Derivative Classes

| Reactive Site | Reaction Type | Potential Derivative Class |

|---|---|---|

| Hydrazino (-NHNH₂) Group | Condensation | Hydrazones (Schiff Bases) researchgate.netnih.gov |

| Cyclocondensation | Pyrazoles, Triazoles researchgate.netmdpi.com | |

| Iodo (-I) Group | Suzuki Coupling | 5-Arylpyrimidines |

| Sonogashira Coupling | 5-Alkynylpyrimidines | |

| Heck Coupling | 5-Alkenylpyrimidines acs.org | |

| Buchwald-Hartwig Amination | 5-Aminopyrimidines |

Advanced Computational Modeling for Predictive Chemical Behavior and Reaction Optimization

Computational chemistry is set to become an indispensable tool in guiding the future exploration of this compound. Density Functional Theory (DFT) and other modeling techniques can provide deep insights into the molecule's properties and reactivity, accelerating the design of new syntheses and derivatives.

Future research will likely employ computational models to:

Predict Reaction Pathways: DFT calculations can be used to model transition states and reaction energies, helping to predict the most favorable pathway for a given reaction and to understand unexpected outcomes. researchgate.net This is particularly valuable for complex reactions or when trying to achieve high regioselectivity.

Elucidate Electronic Properties: Modeling can map the electron distribution and predict the spectroscopic properties (e.g., NMR, IR spectra) of novel derivatives, aiding in their characterization. chemchart.com

Guide Derivative Design: By modeling the interaction of potential derivatives with biological targets, such as enzymes or receptors, computational studies can prioritize the synthesis of compounds with the highest predicted activity. acs.org This structure-based design approach saves significant time and resources in drug discovery and materials science. For instance, modeling can predict how modifications will affect key interactions like hydrogen bonding. rsc.org

Optimize Reaction Conditions: Computational analysis can help in selecting the optimal catalyst, solvent, and temperature for a given transformation by simulating the reaction under various conditions.

The synergy between computational prediction and experimental validation will be crucial for the efficient and intelligent development of new applications for this compound. researchgate.net

Integration into Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. epfl.chorganic-chemistry.org The structure of this compound makes it an excellent candidate for the design of novel MCRs.

The nucleophilic hydrazino group can act as one of the key reactive centers in an MCR, often participating in condensation cascades. Hydrazine (B178648) derivatives are already employed in established MCRs to produce therapeutically relevant scaffolds like pyrazoles and pyrimidines. mdpi.comfrontiersin.org Future research could design new MCRs where this compound is combined with aldehydes, isocyanides, or other reactive species.

Furthermore, the iodo-substituent opens the door to post-MCR modifications or its direct involvement in metal-catalyzed MCRs. A potential research direction is the development of sequential MCR/cross-coupling reactions, where a complex core is first assembled via an MCR involving the hydrazine moiety, followed by a palladium-catalyzed functionalization at the 5-position in the same pot. This strategy would enable the rapid assembly of highly diverse and complex molecular libraries from simple starting materials, embodying the principles of modern synthetic efficiency. nih.gov

Q & A

Q. How can 2-Hydrazino-5-iodopyrimidine be synthesized, and what are the critical reaction parameters?

- Methodological Answer : A common synthesis route involves hydrazinolysis of a halogenated precursor. For example, chlorinated pyrimidine derivatives (e.g., 5-chloro-4-substituted pyrimidine) can react with hydrazine hydrate under reflux in ethanol for 5–24 hours . Key parameters include temperature control (60–80°C), stoichiometric excess of hydrazine (1.5–2.0 equivalents), and inert atmosphere to prevent oxidation. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is essential for isolating high-purity product .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the hydrazino (-NH-NH₂) group (δ 3.5–5.0 ppm, broad singlet) and aromatic protons (δ 7.5–8.5 ppm). The iodine atom induces deshielding in adjacent carbons .

- IR Spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and C-I vibrations (550–650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Use ESI-MS to detect [M+H]⁺ ions and verify molecular formula (C₄H₅IN₄) .

Q. How does the iodine substituent influence the stability and reactivity of this compound?

- Methodological Answer : The iodine atom enhances electrophilicity at the C5 position, facilitating nucleophilic aromatic substitution (SNAr) reactions. However, it also increases sensitivity to light and moisture. Stability studies in DMSO-d₆ over 72 hours show <5% degradation under nitrogen but >20% decomposition in air due to oxidative side reactions . Store the compound in amber vials at -20°C under inert gas .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties of hydrazino-pyrimidine derivatives?

- Methodological Answer : Discrepancies in melting points or solubility (e.g., reported ranges of 170–180°C vs. 320°C for similar compounds) often arise from polymorphic forms or impurities. Validate purity via HPLC (≥98%) and DSC analysis. For example, recrystallization solvents (ethanol vs. DMF) can yield distinct crystalline phases . Cross-reference data from multiple databases (PubChem, NIST) and replicate synthesis protocols rigorously .

Q. How can this compound be utilized in coordination chemistry to design metal complexes?

- Methodological Answer : The hydrazino group acts as a bidentate ligand, coordinating with transition metals (e.g., Co(II), Cu(II)) via N atoms. Synthesize complexes by refluxing this compound with metal salts (e.g., CoCl₂·6H₂O) in methanol/water (1:1) at 70°C for 6 hours. Characterize using single-crystal XRD to confirm octahedral geometry and magnetic susceptibility measurements for paramagnetic properties .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine substituent enables Suzuki-Miyaura coupling with aryl boronic acids. Optimize conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and DMF/H₂O (3:1) at 90°C. Monitor reaction progress via TLC (Rf = 0.3, hexane/EtOAc 1:1). Mechanistic studies (DFT calculations) suggest oxidative addition of Pd(0) to C-I bonds is rate-limiting .

Q. How to assess the biological activity of this compound derivatives?

- Methodological Answer : Screen for antimicrobial or anticancer activity using:

- MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains (concentration range: 1–100 µg/mL) .

- MTT Assay : Evaluate cytotoxicity on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with controls (e.g., cisplatin). Ensure hydrazino derivatives are dissolved in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Key Considerations for Experimental Design

- PICO Framework : Define Population (e.g., metal complexes), Intervention (synthesis conditions), Comparison (alternative ligands), and Outcome (yield/activity) .

- FINER Criteria : Ensure questions are Feasible (lab resources), Novel (unexplored metal coordination), Ethical (waste disposal), and Relevant (drug discovery applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.